molecular formula C13H21NO2 B1330298 1-(Diethylamino)-3-phenoxypropan-2-ol CAS No. 15288-08-1

1-(Diethylamino)-3-phenoxypropan-2-ol

Cat. No. B1330298
CAS RN: 15288-08-1
M. Wt: 223.31 g/mol
InChI Key: LEHOQQJTXORYMY-UHFFFAOYSA-N
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Description

The compound 1-(Diethylamino)-3-phenoxypropan-2-ol is a chemical of interest in various research studies due to its potential applications and intriguing properties. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 1-(Diethylamino)-3-phenoxypropan-2-ol.

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff bases, which are typically synthesized by the condensation of an amine with a carbonyl compound. For instance, the synthesis of a Schiff base compound was described, involving the formation of a crystal structure confirmed by various spectroscopic techniques . Although the exact synthesis route for 1-(Diethylamino)-3-phenoxypropan-2-ol is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . These studies often reveal the presence of tautomeric forms and the preferred conformation in the solid state. For example, compounds with diethylamino groups have been shown to prefer the enol form in the solid state .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes tautomerism, which is the ability of a chemical species to exist as two or more interconvertible forms . The intramolecular proton transfer process is a key feature in these compounds, affecting their molecular geometry and properties . Additionally, the rearrangement of related compounds under thermal conditions has been observed, leading to the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using spectroscopic techniques such as FT-IR, UV/Vis, and NMR . These studies provide insights into the vibrational frequencies, electronic absorption spectra, and non-linear optical properties. For example, the second-order nonlinear optical properties of these compounds have been investigated, indicating potential applications in optical devices . The thermodynamic properties have also been obtained, which are crucial for understanding the stability and reactivity of these compounds .

properties

IUPAC Name

1-(diethylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOQQJTXORYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287383
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethylamino)-3-phenoxypropan-2-ol

CAS RN

15288-08-1
Record name NSC50772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Abaee, V Hamidi, MM Mojtahedi - Ultrasonics sonochemistry, 2008 - Elsevier
An efficient and environmentally friendly procedure promoted by ultrasound irradiation is developed for stereoselective ring opening of various epoxides with aromatic and aliphatic …
Number of citations: 42 www.sciencedirect.com
MM Mojtahedi, MS Abaee, V Hamidi - Catalysis Communications, 2007 - Elsevier
An efficient and rapid procedure is developed for room temperature ring opening of various epoxides with aromatic and aliphatic amines under solvent-free conditions in the presence of …
Number of citations: 26 www.sciencedirect.com

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